molecular formula C11H14ClN3O2 B2362081 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 2058529-48-7

3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Cat. No.: B2362081
CAS No.: 2058529-48-7
M. Wt: 255.7
InChI Key: JISRIJIQRLAVFG-UHFFFAOYSA-N
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Description

3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a heterocyclic compound that features a piperidine ring fused with an oxadiazole ring and a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dry solvents and anhydrous reagents to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is unique due to its specific combination of the furan, oxadiazole, and piperidine rings, which confer distinct chemical and biological properties. This unique structure allows for a wide range of applications in various fields of research and industry .

Properties

IUPAC Name

5-(furan-2-yl)-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c1-3-8(7-12-5-1)10-13-11(16-14-10)9-4-2-6-15-9;/h2,4,6,8,12H,1,3,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISRIJIQRLAVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NOC(=N2)C3=CC=CO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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